![molecular formula C16H23FOSi B15171790 Triethyl{[1-(4-fluorophenyl)buta-1,3-dien-2-yl]oxy}silane CAS No. 920025-39-4](/img/structure/B15171790.png)
Triethyl{[1-(4-fluorophenyl)buta-1,3-dien-2-yl]oxy}silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triethyl{[1-(4-fluorophenyl)buta-1,3-dien-2-yl]oxy}silane is a chemical compound characterized by its unique structure, which includes a fluorophenyl group attached to a butadiene moiety, further linked to a triethylsilane group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl{[1-(4-fluorophenyl)buta-1,3-dien-2-yl]oxy}silane typically involves the following steps:
Formation of the Butadiene Moiety: The butadiene moiety can be synthesized through a series of reactions starting from simple alkenes or alkynes.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods such as the Suzuki or Heck reaction.
Attachment of the Triethylsilane Group: The final step involves the attachment of the triethylsilane group, which can be achieved through hydrosilylation reactions using a suitable catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
化学反応の分析
Types of Reactions
Triethyl{[1-(4-fluorophenyl)buta-1,3-dien-2-yl]oxy}silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the butadiene moiety into more saturated hydrocarbons.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often require reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
科学的研究の応用
Triethyl{[1-(4-fluorophenyl)buta-1,3-dien-2-yl]oxy}silane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
作用機序
The mechanism of action of Triethyl{[1-(4-fluorophenyl)buta-1,3-dien-2-yl]oxy}silane involves its interaction with various molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic systems, while the butadiene moiety can participate in conjugated reactions. The triethylsilane group provides stability and enhances the compound’s reactivity in hydrosilylation reactions.
類似化合物との比較
Similar Compounds
- Triethyl{[1-(4-chlorophenyl)buta-1,3-dien-2-yl]oxy}silane
- Triethyl{[1-(4-bromophenyl)buta-1,3-dien-2-yl]oxy}silane
- Triethyl{[1-(4-methylphenyl)buta-1,3-dien-2-yl]oxy}silane
Uniqueness
Triethyl{[1-(4-fluorophenyl)buta-1,3-dien-2-yl]oxy}silane is unique due to the presence of the fluorine atom in the phenyl group, which imparts distinct electronic properties and reactivity compared to its chloro, bromo, and methyl analogs. This makes it particularly valuable in applications requiring specific electronic characteristics.
特性
CAS番号 |
920025-39-4 |
|---|---|
分子式 |
C16H23FOSi |
分子量 |
278.44 g/mol |
IUPAC名 |
triethyl-[1-(4-fluorophenyl)buta-1,3-dien-2-yloxy]silane |
InChI |
InChI=1S/C16H23FOSi/c1-5-16(18-19(6-2,7-3)8-4)13-14-9-11-15(17)12-10-14/h5,9-13H,1,6-8H2,2-4H3 |
InChIキー |
NYOABQVGSJHWPU-UHFFFAOYSA-N |
正規SMILES |
CC[Si](CC)(CC)OC(=CC1=CC=C(C=C1)F)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


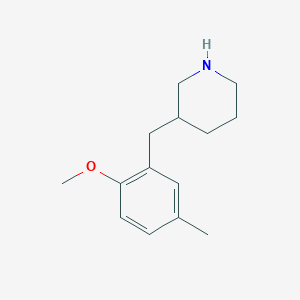
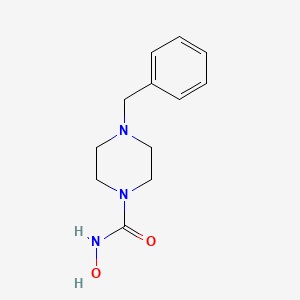
![(1S,2R,6S,7R)-4-(2-methoxy-5-nitrophenyl)-7-(3-nitrobenzoyl)-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-diene-3,5-dione](/img/structure/B15171726.png)
![1-[4-(Non-5-en-4-yl)phenyl]ethan-1-one](/img/structure/B15171731.png)
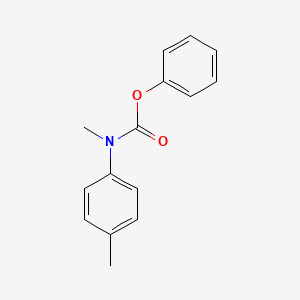
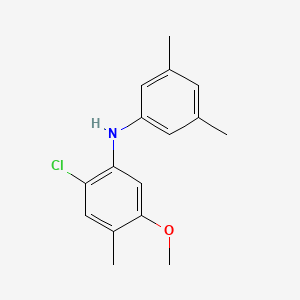
![(Bicyclo[2.2.1]heptan-2-yl)(1-methyl-1H-indol-2-yl)methanone](/img/structure/B15171748.png)
![8-{[(Naphthalen-2-yl)oxy]methyl}-1,4-dioxa-7,10-dithiacyclododecane](/img/structure/B15171764.png)
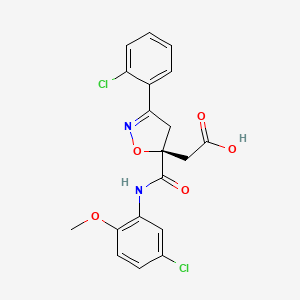
![2-Pyrimidinamine, 4-[6-bromo-1-(ethoxymethyl)-4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B15171781.png)
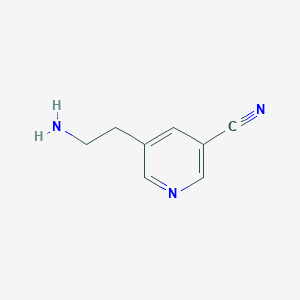
![4-Nitro-1-[4-(4-nitrophenoxy)phenoxy]-2-(trifluoromethyl)benzene](/img/structure/B15171812.png)
![2-Cyanoethyl 4'-heptyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B15171822.png)
![ethyl [(2Z)-2-({[4-chloro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}imino)-2,3-dihydro-1,3-thiazol-4-yl]acetate](/img/structure/B15171826.png)
